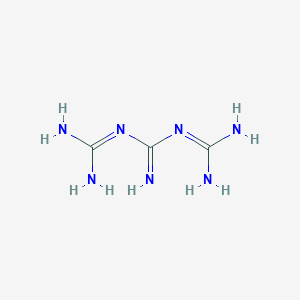
N,N'-Bis(diaminomethylidene)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(diaminomethylidene)guanidine is a compound belonging to the guanidine family, known for its high basicity and ability to form hydrogen bonds. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(diaminomethylidene)guanidine typically involves the reaction of an amine with an activated guanidine precursor. Commonly used guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods: Industrial production methods for N,N’-Bis(diaminomethylidene)guanidine may involve large-scale synthesis using efficient guanidylating agents and catalysts. The use of metal catalysts such as scandium triflate and ytterbium triflate has been reported to enhance the efficiency of the guanylation process .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(diaminomethylidene)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s high basicity and ability to form stable intermediates.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-Bis(diaminomethylidene)guanidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve mild temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of N,N’-Bis(diaminomethylidene)guanidine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield guanidinium salts, while substitution reactions can produce various substituted guanidines .
Aplicaciones Científicas De Investigación
N,N’-Bis(diaminomethylidene)guanidine has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology and medicine, it has been studied for its potential as a DNA minor groove binder, kinase inhibitor, and α2-noradrenaline receptor antagonist . Additionally, it has applications in the development of pharmaceuticals and as a scaffold in organocatalysis .
Mecanismo De Acción
The mechanism of action of N,N’-Bis(diaminomethylidene)guanidine involves its ability to form hydrogen bonds and interact with molecular targets. The compound’s high basicity allows it to protonate and form stable guanidinium cations, which can interact with aromatic systems in biological environments . These interactions can influence the conformation of substituted guanidinium species and their binding to molecular targets such as DNA and proteins .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N,N’-Bis(diaminomethylidene)guanidine include other guanidines such as N,N’-disubstituted guanidines, trisubstituted guanidines, and cyclic guanidines . These compounds share similar chemical properties and reactivity due to the presence of the guanidine functional group.
Uniqueness: N,N’-Bis(diaminomethylidene)guanidine is unique due to its specific structure and high basicity, which allows it to form stable intermediates and interact with a wide range of molecular targets. This makes it a valuable compound in various scientific research applications and industrial processes .
Propiedades
Número CAS |
6006-56-0 |
|---|---|
Fórmula molecular |
C3H9N7 |
Peso molecular |
143.15 g/mol |
Nombre IUPAC |
1,3-bis(diaminomethylidene)guanidine |
InChI |
InChI=1S/C3H9N7/c4-1(5)9-3(8)10-2(6)7/h(H9,4,5,6,7,8,9,10) |
Clave InChI |
HVEDNMJLGGAPFQ-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=N)N=C(N)N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


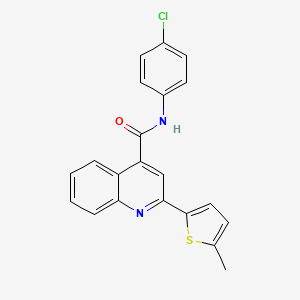
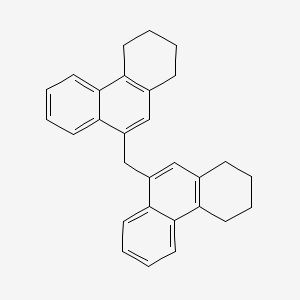
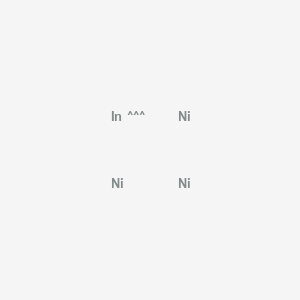
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

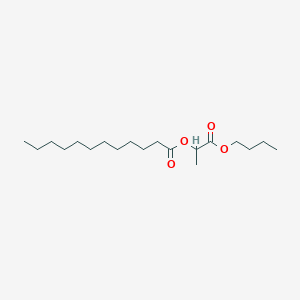
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
